molecular formula C16H14O4 B6405044 2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid CAS No. 1261947-69-6

2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid

Cat. No.: B6405044
CAS No.: 1261947-69-6
M. Wt: 270.28 g/mol
InChI Key: HCJGLWFPLDFDTO-UHFFFAOYSA-N
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Description

2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxycarbonylbenzeneboronic acid

Comparison: 2-(4-Methoxycarbonylphenyl)-5-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a benzoic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methoxycarbonyl group can influence the compound’s solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-3-8-13(14(9-10)15(17)18)11-4-6-12(7-5-11)16(19)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJGLWFPLDFDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690700
Record name 4'-(Methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-69-6
Record name 4'-(Methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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